molecular formula C10H8N2 B12892705 3H-pyrrolo[1,2-a]benzimidazole CAS No. 247-77-8

3H-pyrrolo[1,2-a]benzimidazole

Cat. No.: B12892705
CAS No.: 247-77-8
M. Wt: 156.18 g/mol
InChI Key: HUDIUJPKXGYSLD-UHFFFAOYSA-N
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Description

3H-pyrrolo[1,2-a]benzimidazole is a heterocyclic compound that contains nitrogen atoms within its structure. This compound is part of a larger family of nitrogen-containing heterocycles, which are known for their significant biological and pharmacological activities. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-pyrrolo[1,2-a]benzimidazole typically involves the condensation of 2-aminobenzimidazole with various aldehydes or ketones. One common method includes the reaction of 2-aminobenzimidazole with α,β-unsaturated carbonyl compounds under acidic or basic conditions. This reaction proceeds through a cyclization process, forming the desired heterocyclic structure .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3H-pyrrolo[1,2-a]benzimidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alkane derivatives .

Scientific Research Applications

3H-pyrrolo[1,2-a]benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-pyrrolo[1,2-a]benzimidazole involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of specific enzymes, such as topoisomerase II, which is crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

3H-pyrrolo[1,2-a]benzimidazole can be compared with other similar compounds, such as pyrimido[1,2-a]benzimidazoles and pyrrolo[1,2-a]pyrazines. These compounds share structural similarities but differ in their biological activities and applications. For example:

The uniqueness of this compound lies in its specific interactions with molecular targets and its broad range of biological activities, making it a versatile compound for various scientific research applications.

Properties

CAS No.

247-77-8

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

3H-pyrrolo[1,2-a]benzimidazole

InChI

InChI=1S/C10H8N2/c1-2-5-9-8(4-1)11-10-6-3-7-12(9)10/h1-5,7H,6H2

InChI Key

HUDIUJPKXGYSLD-UHFFFAOYSA-N

Canonical SMILES

C1C=CN2C1=NC3=CC=CC=C32

Origin of Product

United States

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